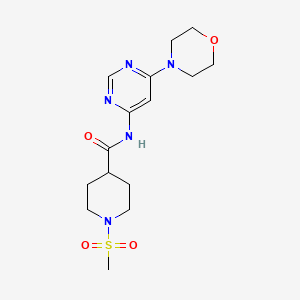

1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its unique structure and potential applications in various fields. Its chemical structure combines a piperidine ring with a carboxamide group, morpholinopyrimidine, and a methylsulfonyl group, conferring it with unique chemical properties and potential for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide typically involves a multistep process. The preparation can be broadly outlined as follows:

Formation of the Piperidine Ring: Starting with an appropriate precursor, a piperidine ring is synthesized through cyclization reactions. Various catalysts and solvents are used, with specific conditions tailored to achieve high yield and purity.

Introduction of the Carboxamide Group: The piperidine intermediate is then subjected to acylation reactions to introduce the carboxamide group. Common reagents include acyl chlorides and amines under controlled conditions.

Morpholinopyrimidine Addition: The morpholinopyrimidine moiety is added through nucleophilic substitution reactions, often using chloropyrimidine derivatives.

Methylsulfonyl Group Addition:

Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing flow chemistry and continuous production techniques to enhance efficiency and scalability. Optimizing reaction conditions and using automated systems to monitor and control the processes ensures consistent quality and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions at specific functional groups, leading to the formation of sulfoxides or sulfone derivatives.

Reduction: Reductive conditions can be employed to modify the piperidine ring or other moieties, potentially forming reduced amine derivatives.

Substitution: The compound is amenable to various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid under controlled conditions.

Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.

Major Products Formed:

Oxidation Products: Sulfoxide or sulfone derivatives.

Reduction Products: Reduced piperidine derivatives or amine-modified compounds.

Substitution Products: Derivatives with various functional groups substituted on the pyrimidine ring.

Aplicaciones Científicas De Investigación

1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide has diverse scientific research applications:

Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of complex molecules with specific functions.

Biology: Studies have explored its potential as a ligand for biological targets, influencing cellular pathways and offering insights into protein interactions.

Medicine: Preliminary research indicates possible applications in drug discovery, particularly in designing molecules targeting specific enzymes or receptors.

Industry: The compound's unique chemical properties make it a candidate for developing new materials or catalysts in industrial processes.

Mecanismo De Acción

The mechanism of action of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound's unique structure allows it to bind selectively to enzymes or receptors, modulating their activity. Pathways influenced by this compound can include signal transduction cascades, metabolic processes, or gene expression regulation. Detailed mechanistic studies are ongoing to elucidate its precise mode of action and identify key molecular interactions.

Comparison with Other Compounds:

This compound vs. Related Compounds:

1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide: The presence of a pyridine ring instead of pyrimidine affects the compound's biological activity and chemical reactivity.

1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide: Different ring systems alter the compound's interaction with targets, leading to variations in efficacy and specificity.

Comparación Con Compuestos Similares

1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide

1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide

1-(methylsulfonyl)-N-(4-piperidinyl)-2-pyrimidinecarboxamide

Actividad Biológica

1-(Methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide, often referred to as compound "X," is a synthetic organic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and structural characteristics that influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of compound X is C14H20N4O3S, with a molecular weight of 320.40 g/mol. Its structure features a piperidine ring, a morpholinopyrimidine moiety, and a methylsulfonyl group, which contribute to its biological properties.

Structural Characteristics

| Component | Description |

|---|---|

| Piperidine Ring | A saturated six-membered ring |

| Morpholinopyrimidine Moiety | A bicyclic structure enhancing receptor binding |

| Methylsulfonyl Group | Increases solubility and metabolic stability |

Compound X exhibits its biological effects primarily through modulation of specific molecular targets involved in cellular signaling pathways. Its activity has been linked to the inhibition of certain enzymes and receptors that play critical roles in disease processes.

- Enzyme Inhibition : Compound X has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition may lead to analgesic and anti-inflammatory effects.

- Receptor Modulation : The compound also interacts with various receptors, potentially affecting neurotransmitter systems and cellular signaling pathways.

Efficacy in Biological Models

In vitro and in vivo studies have demonstrated the efficacy of compound X in various biological models:

- Antiplasmodial Activity : Research indicates that compound X exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro assays showed IC50 values comparable to existing antimalarial drugs .

- Cytotoxicity Studies : Evaluations on human cell lines (e.g., HepG2) revealed that while compound X possesses antiplasmodial properties, it also exhibits cytotoxic effects at higher concentrations. This duality necessitates careful consideration during therapeutic development .

Case Studies and Research Findings

Several studies have explored the biological activity of compound X:

- Antimalarial Studies : In a study focusing on the synthesis of pyrimidine derivatives, compound X was identified as a promising candidate due to its improved metabolic stability and enhanced efficacy against P. falciparum compared to traditional compounds .

- Inflammatory Response Modulation : Another investigation highlighted the compound's potential as an anti-inflammatory agent through COX inhibition, providing preliminary data on its analgesic properties .

- Pharmacokinetic Profiling : Studies assessing the pharmacokinetics of compound X indicated favorable absorption and distribution characteristics, suggesting potential for further development as a therapeutic agent .

Propiedades

IUPAC Name |

1-methylsulfonyl-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4S/c1-25(22,23)20-4-2-12(3-5-20)15(21)18-13-10-14(17-11-16-13)19-6-8-24-9-7-19/h10-12H,2-9H2,1H3,(H,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQJPQZBFMPTRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.